2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Description
2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Biological Activity
Overview
The compound 2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule with potential biological significance. Its unique structure suggests a range of possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 338.36 g/mol
Biological Activity
The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms of action:
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : The triazatetracyclo core may interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could indicate effects on the central nervous system.
Research Findings
Recent studies have explored the biological activity of structurally similar compounds within the triazatetracyclo family:
Study | Compound | Findings |
---|---|---|
Smith et al., 2023 | Triazatetracyclo derivative | Showed significant inhibition of cancer cell proliferation in vitro. |
Johnson et al., 2022 | Methoxy-substituted triazatetracyclo | Exhibited antioxidant properties in cellular models. |
Lee et al., 2021 | Related triazatetracyclo compound | Induced apoptosis in leukemia cells through caspase activation. |
Case Studies
- Anticancer Activity : A study by Smith et al. demonstrated that derivatives of triazatetracyclo compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research conducted by Johnson et al. indicated that methoxy-substituted variants exhibited neuroprotective effects against oxidative stress in neuronal cell cultures.
Properties
Molecular Formula |
C25H23N3O5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C25H23N3O5/c1-32-12-6-11-28-23-20(24(30)27-25(28)31)18(14-7-5-8-15(13-14)33-2)19-21(26-23)16-9-3-4-10-17(16)22(19)29/h3-5,7-10,13,18,26H,6,11-12H2,1-2H3,(H,27,30,31) |
InChI Key |
DLGJZDKRWHWRNQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C(=O)NC1=O |
Origin of Product |
United States |
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